Tert-butyl 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine ring connected via a carbonyl group to a piperazine moiety, which is further substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group. The tert-butyl carbamate (Boc) group at the pyrrolidine nitrogen enhances steric protection and modulates solubility.
Properties
IUPAC Name |
tert-butyl 2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N5O3/c1-13-24-15(20(21,22)23)12-16(25-13)26-8-10-27(11-9-26)17(29)14-6-5-7-28(14)18(30)31-19(2,3)4/h12,14H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYJOHPCNIVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCN3C(=O)OC(C)(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several piperazine- and pyrimidine-containing derivatives. Below is a comparative analysis based on substituents, molecular properties, and inferred applications:
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
Pyrimidine Ring Modifications :
- Trifluoromethyl (Target Compound) : The CF₃ group enhances electron-withdrawing effects and lipophilicity (logP ~3–4 estimated), improving membrane permeability and resistance to oxidative metabolism compared to phenyl (logP ~2.5 in CAS 1143578-12-4) or polar groups (e.g., -NH₂/-OH in ).
- Phenyl (CAS 1143578-12-4) : Aromatic stacking interactions may favor binding to hydrophobic protein pockets, but lower electronegativity reduces metabolic stability.
Backbone Flexibility :
- The pyrrolidine-carbonyl-piperazine linkage in the target compound introduces conformational rigidity compared to the piperidine-piperazine system in CAS 205059-24-1. This rigidity may enhance selectivity for sterically constrained targets.
Hydrogen-Bonding Capacity: Compounds with amino or hydroxy groups (e.g., ) exhibit higher polarity and solubility but lower blood-brain barrier (BBB) penetration compared to the target compound’s CF₃ group.
Steric Effects :
Similarity Scores and Functional Implications
highlights structural analogs with similarity scores of 0.92–0.96, primarily differing in pyrimidine substituents or backbone groups. For example:
- CAS 205059-24-1 (similarity score 0.95): Replaces the pyrimidine ring with a piperidine, reducing aromaticity but increasing basicity.
- CAS 1143578-12-4 (similarity score 0.94): Substitutes CF₃ with phenyl, altering electronic and steric profiles.
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